molecular formula C28H24O6 B12209831 ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B12209831
M. Wt: 456.5 g/mol
InChI Key: AUXNGKMAKZYHJY-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, an ethyl ester group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can be achieved through a multi-step process involving several key reactions:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Ethenylbenzyl Group: The ethenylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a strong base such as sodium hydride.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with ethyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), anhydrous conditions.

    Substitution: Benzyl halides, strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H24O6

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 4-[7-[(4-ethenylphenyl)methoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C28H24O6/c1-4-19-6-8-20(9-7-19)17-32-23-14-15-24-25(16-23)33-18(3)27(26(24)29)34-22-12-10-21(11-13-22)28(30)31-5-2/h4,6-16H,1,5,17H2,2-3H3

InChI Key

AUXNGKMAKZYHJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C=C)C

Origin of Product

United States

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